2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of aryl halides with aryl boronic acids in the presence of a palladium catalyst . This reaction is favored due to its mild conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated aromatic compounds.
Scientific Research Applications
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethoxyphenol: Shares the dimethoxyphenyl group but differs in overall structure and properties.
2-Dicyclohexylphosphino-2’,6’-dimethoxybiphenyl: Similar in having a dimethoxyphenyl group but used primarily as a ligand in catalysis.
Uniqueness
2-[2-(2,6-Dimethoxyphenyl)phenyl]-1,3-dimethylbenzene is unique due to its specific arrangement of aromatic rings and substituents, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C22H22O2 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
2-[2-(2,6-dimethoxyphenyl)phenyl]-1,3-dimethylbenzene |
InChI |
InChI=1S/C22H22O2/c1-15-9-7-10-16(2)21(15)17-11-5-6-12-18(17)22-19(23-3)13-8-14-20(22)24-4/h5-14H,1-4H3 |
InChI Key |
XTPAERYQARYXEM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC=CC=C2C3=C(C=CC=C3OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.